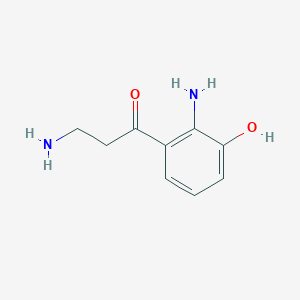
3-Hydroxykynurenamine
Descripción general
Descripción
3-Hydroxykynurenamine is a biogenic amine produced via an alternative pathway of tryptophan metabolism. It exhibits significant anti-inflammatory and immunomodulatory properties . This compound plays a crucial role in maintaining immunological tolerance and has been studied for its potential therapeutic applications in various inflammatory and immune-mediated conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxykynurenamine can be synthesized from L-kynurenine through a series of chemical reactions. One common method involves the ozonolysis of L-tryptophan to produce L-kynurenine, followed by further chemical modifications to obtain this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxykynurenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolinic acid derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxykynurenamine has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Biology: It plays a role in modulating immune responses and maintaining immunological tolerance.
Industry: Its anti-inflammatory properties make it a valuable compound for developing new pharmaceuticals.
Mecanismo De Acción
3-Hydroxykynurenamine exerts its effects by inhibiting the IFN-γ mediated STAT1/NF-κΒ pathway in both mouse and human dendritic cells. This inhibition leads to a decrease in the release of pro-inflammatory chemokines and cytokines, such as TNF, IL-6, and IL12p70 . The compound also reduces the production of inflammatory cytokines and improves immune-mediated conditions in experimental models .
Comparación Con Compuestos Similares
Kynurenine: Another metabolite of tryptophan with immunomodulatory properties.
3-Hydroxykynurenine: A related compound involved in UV light filtration in the human lens.
Quinolinic Acid: A neurotoxic metabolite in the kynurenine pathway.
Uniqueness: 3-Hydroxykynurenamine is unique due to its specific anti-inflammatory and immunomodulatory effects, which are mediated through the inhibition of the STAT1/NF-κΒ pathway . This makes it a promising candidate for therapeutic applications in immune-mediated diseases.
Propiedades
IUPAC Name |
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOPEICAGBYCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


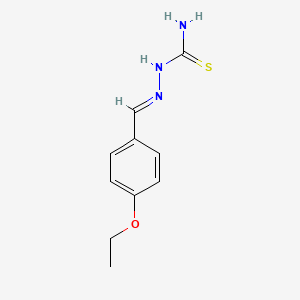
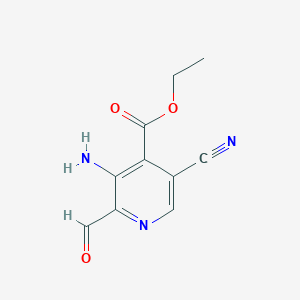
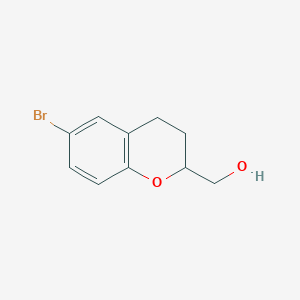
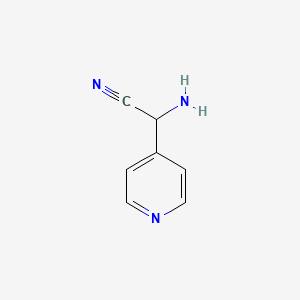
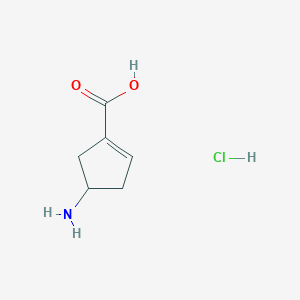
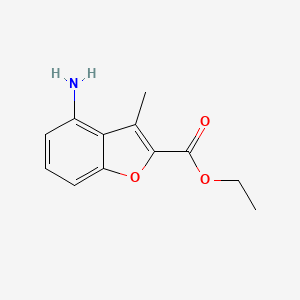
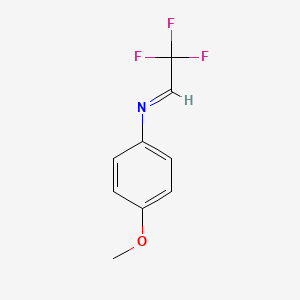
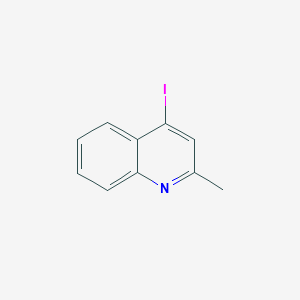
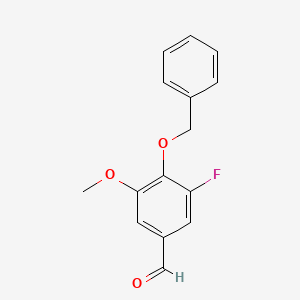

![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-](/img/structure/B3318322.png)
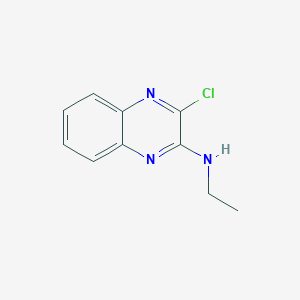
![4-Chlorothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3318336.png)
![6-Chlorothieno[2,3-b]pyridin-4-ol](/img/structure/B3318341.png)
